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Adenine, 9-beta-D-ribopyranosyl- - 18031-19-1

Adenine, 9-beta-D-ribopyranosyl-

Catalog Number: EVT-14302465
CAS Number: 18031-19-1
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adenine, 9-beta-D-ribopyranosyl-, also known as 9-β-D-ribofuranosyladenine, is a nucleoside that consists of the purine base adenine linked to a ribose sugar through a β-glycosidic bond. This compound plays a crucial role in various biological processes, particularly in the realm of nucleic acids and energy metabolism. It is classified under nucleosides, which are essential building blocks for nucleic acids such as DNA and RNA.

Source and Classification

Adenine is a naturally occurring purine base found in all forms of life. The β-D-ribofuranosyl form of adenine is a component of adenosine, which is involved in energy transfer (as ATP) and signaling (as cyclic AMP). The classification of adenine derivatives includes:

  • Nucleosides: Compounds formed from a nitrogenous base and a sugar.
  • Purines: A category of nitrogenous bases that includes adenine and guanine.
Synthesis Analysis

Methods

The synthesis of 9-beta-D-ribopyranosyladenine can be achieved through several methods:

  1. Direct Glycosylation: This method involves the glycosylation of adenine with D-ribose. A notable approach is the one-pot synthesis from unprotected ribose, which allows for efficient formation of β-pyranosyl nucleosides without the need for protecting groups .
  2. Enzymatic Synthesis: Various enzymes can facilitate the formation of this compound through ribosylation reactions. C-ribosylating enzymes have been identified that catalyze the attachment of ribose to purines and pyrimidines, demonstrating specificity for the β-configuration .
  3. Chemical Synthesis: Traditional organic synthesis methods can also be applied, involving multiple steps to construct the ribose moiety and its attachment to adenine.

Technical Details

The synthesis often requires careful control of reaction conditions to ensure the correct stereochemistry at the glycosidic bond. Techniques such as high-performance liquid chromatography (HPLC) are typically employed to purify the final product.

Molecular Structure Analysis

Structure

The molecular structure of 9-beta-D-ribopyranosyladenine features:

  • Adenine Base: A fused double-ring structure consisting of carbon and nitrogen atoms.
  • Ribose Sugar: A five-carbon sugar (pentose) that exists predominantly in its furanose form in solution.

Data

  • Molecular Formula: C₁₁H₁₄N₄O₅
  • Molecular Weight: 286.25 g/mol
  • Structural Representation: The β-D-ribofuranosyl linkage is characterized by its orientation, which influences the compound's biological activity.
Chemical Reactions Analysis

Reactions

9-beta-D-ribopyranosyladenine participates in several important chemical reactions:

  1. Phosphorylation: It can be phosphorylated to form adenosine triphosphate (ATP), a key energy currency in cells.
  2. Glycosidic Bond Hydrolysis: Under acidic conditions, it can undergo hydrolysis, breaking the glycosidic bond and releasing adenine and ribose.
  3. Nucleophilic Substitution Reactions: The nitrogen atoms in adenine can participate in nucleophilic substitution reactions, allowing for further functionalization.

Technical Details

The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts or enzymes.

Mechanism of Action

Process

The mechanism by which 9-beta-D-ribopyranosyladenine exerts its effects primarily involves:

  • Incorporation into Nucleic Acids: It serves as a substrate for RNA synthesis during transcription.
  • Energy Transfer: As part of ATP, it plays a vital role in cellular energy transfer mechanisms.
  • Signal Transduction: It acts as a signaling molecule through cyclic adenosine monophosphate (cAMP), influencing various biological pathways.

Data

Research indicates that modifications to the ribose or adenine moieties can significantly alter biological activity and stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and polar solvents; solubility may vary based on pH.

Chemical Properties

  • Stability: Stable under neutral pH but sensitive to extreme pH conditions.
  • Melting Point: The melting point ranges around 210–215°C depending on purity.
  • pKa Values: The pKa values indicate its acidic behavior, relevant for understanding its ionization states in biological systems.
Applications

Scientific Uses

9-beta-D-ribopyranosyladenine has several applications in scientific research:

  1. Biochemical Research: Used to study nucleic acid interactions and enzyme kinetics.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications due to its role in cellular metabolism and signaling pathways.
  3. Genetic Engineering: Serves as a building block for synthetic nucleotides used in genetic manipulation techniques.
Biosynthesis and Metabolic Integration

Enzymatic Pathways in Prokaryotic vs. Eukaryotic Systems

The biosynthesis of adenosine-containing cofactors exhibits fundamental divergences between prokaryotes and eukaryotes, reflecting evolutionary adaptations to distinct cellular environments. In prokaryotic systems such as Escherichia coli and Salmonella, adenine nucleotide integration occurs primarily through the de novo L-aspartate-dihydroxyacetone phosphate (L-Asp-DHAP) pathway for NAD+ biosynthesis. This pathway involves three conserved enzymes: NadB (L-aspartate oxidase), NadA (quinolinate synthetase), and NadC (quinolinate phosphoribosyltransferase), which collectively convert L-aspartate into nicotinic acid mononucleotide (NaMN) [1]. This intermediate then enters the universal pathway catalyzed by NadD (nicotinate mononucleotide adenylyltransferase) and NadE (NAD synthetase) to form NAD+ [1] [9]. Crucially, the NadD enzyme is essential across all bacterial species, highlighting its non-redundant role in nucleotide metabolism [1].

  • Prokaryotic Salvage Mechanisms: Bacteria employ diverse salvage routes for adenine nucleotide recovery. Key enzymes include:
  • PncA (nicotinamidase) for deamidation of nicotinamide to nicotinic acid
  • PncB (nicotinate phosphoribosyltransferase) for nicotinic acid conversion to NaMN
  • NadV (nicotinamide phosphoribosyltransferase) in select bacteria for direct NMN synthesis [9]The energy-intensive four-step Preiss-Handler pathway (via deamidation) predominates over the two-step nicotinamide salvage route in many prokaryotes despite higher ATP consumption, suggesting evolutionary pressure favoring chemical stability over energetic economy [9].

In eukaryotic systems, adenosine integration shifts toward specialized compartmentalization and salvage predominance. Mammalian cells utilize:

  • De novo synthesis from tryptophan via the kynurenine pathway (initialized by IDO/TDO enzymes)
  • Preiss-Handler pathway converting dietary nicotinic acid to NAD+ through NAPRT-mediated NMN formation
  • Salvage pathway dominated by nicotinamide phosphoribosyltransferase (NAMPT), which generates NMN from nicotinamide in a rate-limiting step [5]

Mitochondrial NAD+ pools exhibit distinct regulation, with evidence suggesting compartment-specific synthesis via NMNAT3-mediated adenylation and potential NMN import [5]. Nuclear NAD+ levels (≈110 μM) slightly exceed cytoplasmic concentrations (≈70 μM), enabling spatial regulation of NAD+-consuming enzymes like PARPs and sirtuins [5] [10].

Table 1: Enzymatic Machinery for Adenosine Integration in Prokaryotes vs. Eukaryotes

FunctionProkaryotic EnzymesEukaryotic EnzymesEvolutionary Notes
De Novo SynthesisNadA, NadB, NadCIDO1, TDO2, KMOEukaryotes utilize tryptophan-kynurenine pathway
Mononucleotide AdenylylationNadD (essential)NMNAT1-3 (isoform-specific localization)Bacterial NadD structurally conserved in eukaryotes
Salvage (Nicotinamide)NadV (limited distribution)NAMPT (rate-limiting cytoplasmic)NAMPT absent in most prokaryotes
Salvage (Nicotinic Acid)PncB (widespread)NAPRT (nuclear/cytoplasmic)PncB homologs in eukaryotes lack functional dominance
NAD+ SynthesisNadE (NAD synthetase)NAD synthetase (mitochondrial)Eukaryotes require glutamine-dependent amidation

Evolutionary Conservation of Purine Salvage Pathways

The purine salvage machinery exhibits deep phylogenetic conservation with adaptive modifications reflecting environmental constraints. Comprehensive genomic analysis of >6000 bacterial genomes reveals a dichotomous distribution of salvage enzymes: organisms predominantly encode either PncA (enabling the four-step deamidation pathway) or Nampt (enabling direct two-step salvage), but rarely both [9]. This mutual exclusivity suggests early evolutionary selection events, with archaeal thermophiles (e.g., Thermococcus) exclusively retaining PncA, while methanogens (e.g., Methanomada) retain Nampt [9].

  • Thermal Adaptation Drives Pathway Selection: Biochemical analysis reveals differential thermal stability of pathway intermediates that correlates with habitat:
  • Nampt-pathway intermediates (NR, NMN) undergo rapid hydrolysis at 90°C (6.26%/min and 2.76%/min, respectively)
  • PncA-pathway intermediates (NAMN, NAAD) exhibit exceptional thermal stability (<0.4%/min hydrolysis at 90°C) [9]This stability gradient provides a thermodynamic rationale for PncA predominance in thermophiles despite its higher ATP cost, as unstable NMN accumulation would necessitate wasteful resynthesis in hot environments [9].

Table 2: Hydrolytic Stability of Adenine Nucleotide Intermediates at Elevated Temperatures

IntermediateHydrolysis Rate at 50°C (%/min)Hydrolysis Rate at 90°C (%/min)Activation Energy (kJ/mol)
NR0.68 ± 0.046.26 ± 0.0772.41
NMN0.07 ± 0.022.76 ± 0.1382.40
NADNot detectable1.60 ± 0.05123.16
NAR0.01 ± 0.010.86 ± 0.02138.60
NAMNNot detectable0.40 ± 0.01142.49

Data derived from experimental measurements of hydrolysis kinetics [9]

In eukaryotes, salvage pathway regulation integrates with redox sensing and transcriptional control. The yeast AMP biosynthesis pathway demonstrates adenine-dependent regulation via the Bas1p-Bas2p transcription complex, where the intermediate SAICAR (5′-phosphoribosyl-4-succinocarboxamide-5-aminoimidazole) promotes Bas1p-Bas2p interaction to activate ADE gene expression [3]. This metabolic sensing ensures purine synthesis aligns with cellular ATP status. Mammalian systems exhibit NAD:NADH ratio-sensitive regulation through:

  • CtBP co-repressors that bind NADH to modulate chromatin remodeling
  • Sirtuin deacetylases (SIRT1-7) whose activity couples histone modification to cellular redox state [10]The compartmentalized NAD+ pools in mitochondria, cytosol, and nucleus enable spatial regulation of these processes, with nuclear NAD+ concentrations (≈110 μM) optimized for sirtuin/PARP activation [5] [10].

The evolutionary trajectory of adenosine metabolism reveals:

  • Prokaryotic Innovation: Development of ATP-efficient salvage routes (e.g., NadV) in host-adapted pathogens versus stability-optimized deamidation pathways in extremophiles
  • Eukaryotic Diversification: Subcellular partitioning of biosynthesis (e.g., mitochondrial NMNAT3), evolution of NAMPT as a master regulator, and integration of NAD+ sensing into epigenetic machinery
  • Conserved Core: Universal retention of NadD homologs (NMNATs) and NAD+ synthase, underscoring their irreplaceable roles in adenine nucleotide assembly [1] [5] [9]

Properties

CAS Number

18031-19-1

Product Name

Adenine, 9-beta-D-ribopyranosyl-

IUPAC Name

2-(6-aminopurin-9-yl)oxane-3,4,5-triol

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)

InChI Key

PIYAXTGSPRHBFB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

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